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Compound of Interest

Compound Name: Conduritol B Tetraacetate

Cat. No.: B016937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Conduritol B tetraacetate, systematically named ((1R,2S,3S,4R)-rel-5-cyclohexene-1,2,3,4-

tetrol tetraacetate), is a pivotal synthetic intermediate in carbohydrate chemistry and drug

discovery. Its rigid cyclohexene core, adorned with four stereochemically defined acetate

groups, provides a versatile scaffold for the synthesis of a variety of biologically active

molecules, most notably conduritol B epoxide, a potent irreversible inhibitor of β-glucosidases.

This technical guide delves into the core stereochemical aspects of conduritol B tetraacetate,

presenting a summary of its synthesis, spectroscopic characterization, and the biological

significance of its derivatives. While a dedicated X-ray crystal structure for conduritol B
tetraacetate is not publicly available, its stereochemistry is unequivocally established through

its synthesis from chiral precursors and its conversion to well-characterized products.

Physicochemical Properties
Quantitative data for Conduritol B Tetraacetate is summarized below.
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Property Value Reference(s)

Chemical Formula C₁₄H₁₈O₈ [1]

Molecular Weight 314.29 g/mol [1]

CAS Number 25348-63-4 [1]

Appearance
White to off-white crystalline

solid
[2]

Melting Point 157-159 °C [2]

Solubility
Soluble in DMSO and water

(up to 25 mg/mL)
[2]

Stereoselective Synthesis and Experimental
Protocols
The stereochemistry of Conduritol B Tetraacetate is a direct consequence of its synthesis

from stereochemically defined starting materials. Two primary routes have been established:

one starting from the readily available myo-inositol and another from p-benzoquinone.

Synthesis from myo-Inositol
The synthesis from myo-inositol leverages the inherent chirality of this natural product to

produce enantiomerically pure conduritol derivatives. While a detailed, step-by-step protocol for

the tetraacetate is not fully elucidated in a single source, the general strategy involves the

selective protection and deoxygenation of hydroxyl groups of myo-inositol to yield the

conduritol B core, followed by acetylation.

General Experimental Workflow:

myo-Inositol Selective ProtectionProtection Di-O-tosylation & Elimination

Functional Group
Manipulation Conduritol BReductive Elimination Acetylation

(Acetic Anhydride, Pyridine)
Conduritol B
Tetraacetate
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Figure 1. Synthetic workflow from myo-Inositol.

A key step in this pathway is a tin-mediated reductive elimination of a bis-dithiocarbonate

derivative of a protected myo-inositol, which proceeds with high stereoselectivity to form the

cyclohexene ring of conduritol B. Subsequent acetylation with acetic anhydride in pyridine

yields the final tetraacetate product.

Synthesis from p-Benzoquinone
This route typically produces a racemic mixture of conduritol B tetraacetate, which can then

be resolved if a single enantiomer is required. The synthesis involves the stereoselective

dihydroxylation and subsequent functionalization of the quinone ring.

Detailed Experimental Protocol (Adapted from literature):

A synthesis of a related tetraacetate, (±)-trans,trans-cyclohexane-1,2,4,5-tetrayltetraacetate,

provides a procedural framework that can be adapted for Conduritol B Tetraacetate.

Dihydroxylation of 1,4-Cyclohexadiene: To a solution of 1,4-cyclohexadiene in a suitable

solvent such as aqueous tert-butanol, an oxidizing agent like osmium tetroxide (catalytic

amount) with N-methylmorpholine N-oxide (NMO) as the co-oxidant is added. The reaction is

stirred at room temperature until completion, yielding cis-5-cyclohexene-1,4-diol.

Epoxidation: The resulting diol is then epoxidized using an agent like m-chloroperoxybenzoic

acid (mCPBA) in a chlorinated solvent like dichloromethane at 0 °C to room temperature.

This step creates the epoxide ring.

Ring Opening and Acetylation: The epoxide is opened under acidic or basic conditions,

followed by acetylation of all four hydroxyl groups. This is typically achieved by treating the

tetrol with an excess of acetic anhydride and a base such as pyridine or triethylamine. The

reaction mixture is stirred for several hours, after which the product is isolated by extraction

and purified by chromatography or crystallization.[3]

p-Benzoquinone Reduction
(e.g., NaBH4) Cyclohexene-1,4-diol cis-Dihydroxylation

(OsO4, NMO) Conduritol B Acetylation
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Figure 2. Synthetic workflow from p-Benzoquinone.

Spectroscopic Data and Stereochemical
Confirmation
While a definitive crystal structure of Conduritol B Tetraacetate is not readily available in the

searched literature, its stereochemistry is firmly established through spectroscopic methods,

particularly NMR, and its chemical derivatization to compounds with known stereostructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Conduritol B Tetraacetate are consistent with its C₂

symmetric structure.

¹H NMR Data (Representative values, solvent dependent):

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1, H4 ~5.3 m -

H2, H3 ~5.1 m -

H5, H6 ~5.8 m -

CH₃ (acetate) ~2.0-2.1 s -

¹³C NMR Data (Representative values, solvent dependent):

Carbon Chemical Shift (δ, ppm)

C1, C4 ~70

C2, C3 ~68

C5, C6 ~128

C=O (acetate) ~170

CH₃ (acetate) ~21
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The symmetry of the molecule results in fewer signals than the total number of carbons and

protons, which is a key indicator of its stereochemical arrangement.

Biological Significance and Signaling Pathway
Involvement
Conduritol B Tetraacetate itself is not typically the biologically active molecule. Its primary

importance in a biological context is as a stable precursor to Conduritol B Epoxide (CBE).

Conversion to Conduritol B Epoxide
Conduritol B Tetraacetate is readily converted to Conduritol B Epoxide through a two-step

process:

Deacetylation: The acetate groups are removed by hydrolysis, typically using a base such as

sodium methoxide in methanol.

Epoxidation: The resulting Conduritol B is then treated with an epoxidizing agent, such as m-

chloroperoxybenzoic acid (mCPBA), to stereoselectively form the epoxide ring.

Inhibition of β-Glucosidase by Conduritol B Epoxide
Conduritol B Epoxide is a well-characterized, mechanism-based irreversible inhibitor of β-

glucosidases, particularly human glucocerebrosidase (GBA).[4][5] This inhibitory activity is

central to its use in creating cellular and animal models of Gaucher disease, a lysosomal

storage disorder caused by GBA deficiency.[6]

Mechanism of Inhibition:

The epoxide ring of CBE mimics the transition state of the natural substrate (glucosylceramide).

The catalytic nucleophile of the β-glucosidase, a glutamate residue (Glu340 in human GBA),

attacks one of the electrophilic carbons of the epoxide ring.[7] This attack opens the strained

epoxide ring and forms a stable covalent ester bond between the inhibitor and the enzyme,

leading to its irreversible inactivation.[4][5]
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Figure 3. Mechanism of β-Glucosidase inhibition by CBE.

The accumulation of glucosylceramide due to GBA inhibition disrupts lysosomal function and

can interfere with cellular signaling pathways, including those involved in autophagy and

inflammation, which are implicated in the pathophysiology of Gaucher disease and related

neurodegenerative disorders.[1]

Conclusion
The stereochemistry of Conduritol B Tetraacetate is well-defined by its stereoselective

synthesis from established precursors. Although lacking a dedicated X-ray crystal structure, its

structural integrity is confirmed by spectroscopic data and its chemical transformations into

biologically active molecules with known stereochemistry. As a stable and accessible precursor

to Conduritol B Epoxide, it remains a vital tool for researchers in glycobiology and drug

development, particularly for the study of lysosomal storage diseases like Gaucher disease.
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The continued exploration of its chemistry will undoubtedly lead to the development of new

therapeutic agents and a deeper understanding of carbohydrate-mediated biological

processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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